molecular formula C15H18N4O B2363160 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-75-0

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2363160
CAS No.: 2034375-75-0
M. Wt: 270.336
InChI Key: OEOKTSDDFAAKAL-UHFFFAOYSA-N
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Description

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound acts as an inhibitor of these tyrosine kinases . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways, including those involving ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The disruption of these pathways can lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .

Result of Action

The inhibition of tyrosine kinases by this compound can lead to a variety of cellular effects. For example, it can disrupt cell growth and differentiation, potentially leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its bioavailability and efficacy . Additionally, factors such as pH and temperature can impact its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then further reacted to form the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of C5–C6 unsaturated systems .

Scientific Research Applications

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyrido[2,3-d]pyrimidine derivatives. Its cyclopropyl and piperidinyl groups may enhance its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-13-7-6-12-14(18-8-2-1-3-9-18)16-10-17-15(12)19(13)11-4-5-11/h6-7,10-11H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKTSDDFAAKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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